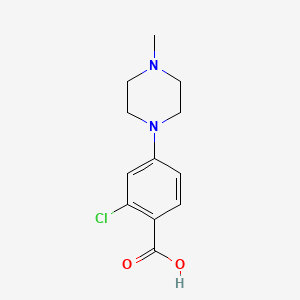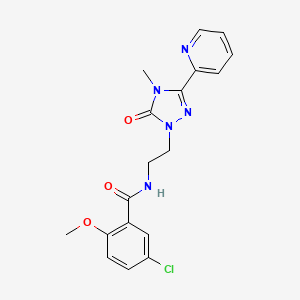
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in several drugs .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of chemical bonds and functional groups, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its functional groups. The sulfonamide group might undergo hydrolysis, substitution, or elimination reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Antiparasitic Activity
This compound shows promise in the treatment of parasitic diseases, such as leishmaniasis. Halogenated derivatives like this one have been studied for their potential to inhibit the growth of the Leishmania parasites, which are responsible for the disease. Research suggests that the chlorophenyl group in the compound could play a significant role in its antiparasitic activity .
Anti-inflammatory Properties
Compounds with similar structures have been explored for their anti-inflammatory effects. The presence of a sulfonamide group, as in this compound, is often associated with anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
The structural features of this compound, particularly the pyridazinone core, may be useful in the development of new anticancer agents. Pyridazinone derivatives have been investigated for their ability to inhibit cancer cell growth and could be a focus for future cancer research .
Cardiovascular Drug Development
The sulfonamide group in this compound is structurally similar to some diuretics and antihypertensive drugs. Therefore, it could be a candidate for the development of new cardiovascular drugs, particularly those targeting hypertension and fluid retention .
Central Nervous System (CNS) Disorders
Given the structural complexity of this compound, it may interact with various neurotransmitter systems within the CNS. This interaction could be harnessed to develop treatments for CNS disorders such as depression, anxiety, or neurodegenerative diseases .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. This compound, with its unique chlorophenyl and pyridazinone groups, might be effective against a broad spectrum of bacteria and could lead to the development of new antibiotics .
作用機序
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution mechanism . The nitrogen atom in the compound can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This reaction can lead to the formation of new bonds and structural changes in the target molecules .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position . These reactions typically involve resonance-stabilized carbocations , which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of approximately 199634 might influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s nucleophilic substitution mechanism suggests it could cause structural changes in target molecules , potentially affecting their function.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXDTAWTLAWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)
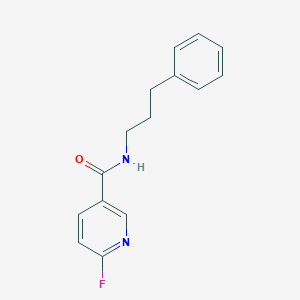
![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)
![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)
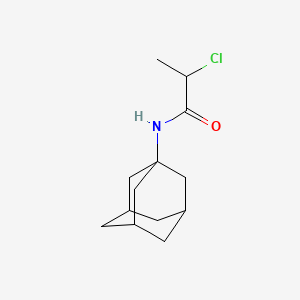
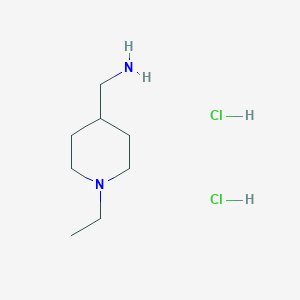


![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)
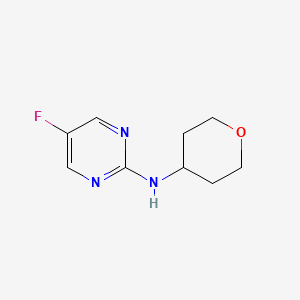
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
